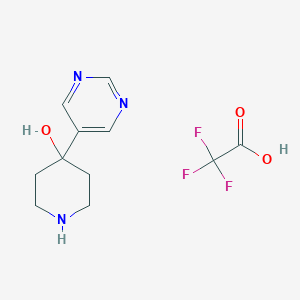

4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid

Beschreibung

4-(Pyrimidin-5-yl)piperidin-4-ol, trifluoroacetic acid (TFA) is a heterocyclic compound featuring a piperidine scaffold substituted with a pyrimidine ring at the 4-position and a hydroxyl group. The trifluoroacetic acid component likely serves as a counterion in salt formulations, enhancing solubility and stability during synthetic processes. This compound is frequently utilized as an intermediate in pharmaceutical chemistry, particularly in the synthesis of antibiotics and receptor-targeted agents. Its structural uniqueness lies in the combination of a rigid pyrimidine ring and the flexible piperidine moiety, enabling diverse interactions in biological systems .

Eigenschaften

IUPAC Name |

4-pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.C2HF3O2/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8;3-2(4,5)1(6)7/h5-7,10,13H,1-4H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHSFFRHVHWMKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CN=CN=C2)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Addition-Reduction Strategy

Ketone Intermediate Synthesis

The reduction of 4-(pyrimidin-5-yl)piperidin-4-one to the corresponding alcohol is a well-established approach, as demonstrated in analogous systems. For example, 1-(pyrimidin-2-yl)piperidin-4-ol was synthesized via sodium borohydride reduction of 1-pyrimidin-2-yl-piperidin-4-one in methanol at room temperature, yielding 100% conversion. Adapting this method for the 5-yl isomer would require synthesizing 4-(pyrimidin-5-yl)piperidin-4-one .

Key Reaction Conditions:

- Substrate : Piperidin-4-one derivatives functionalized at the 4-position.

- Reducing Agent : Sodium borohydride (NaBH₄) in methanol.

- Workup : Extraction with ethyl acetate, washing with brine, and purification via column chromatography.

| Step | Reagent/Condition | Yield | Source |

|---|---|---|---|

| 1 | NaBH₄, MeOH, rt, 10 min | 100% | |

| 2 | Column chromatography (EtOAc/hexanes) | 88% |

Multi-Step Functionalization via Mitsunobu and Substitution Reactions

Mitsunobu-Based Etherification

The Mitsunobu reaction, widely used for ether formation, was employed in the synthesis of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one . This method could be adapted to install protected hydroxyl groups adjacent to pyrimidine substituents.

Example Protocol:

Sequential Halogenation and Substitution

Chlorination of pyrazolo[1,5-a]pyrimidine intermediates using POCl₃, followed by nucleophilic substitution with piperidine derivatives, has been reported. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacted with morpholine to yield substituted products in 94% yield. Adapting this for pyrimidin-5-yl systems could involve:

- Chlorination : POCl₃, reflux.

- Substitution : Piperidin-4-ol, K₂CO₃, DMF.

Salt Formation and Purification

Trifluoroacetate Salt Generation

The final product is isolated as the trifluoroacetate salt, typically via acidification during reverse-phase HPLC purification. This mirrors protocols in which intermediates were treated with trifluoroacetic acid (TFA) to remove Boc-protecting groups, followed by lyophilization.

Critical Parameters:

Analytical Validation and Characterization

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce piperidine derivatives with altered functional groups .

Wissenschaftliche Forschungsanwendungen

4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-(Pyrimidin-5-yl)benzoic Acid

- Structure : Substitutes piperidine with a benzoic acid group.

- Application : Intermediate in synthesizing metal-organic frameworks (MOFs) and coordination polymers .

- Synthesis : Prepared via Suzuki-Miyaura coupling (82% yield) .

2.1.3. Chromeno[4,3-d]pyrimidine Derivatives

Antimicrobial Derivatives

Receptor-Targeted Agents

- 5-HT1F Antagonist: Demonstrates that substituting the pyrimidine ring with quinoline significantly shifts activity from antimicrobial to neurological targeting .

Role of Trifluoroacetic Acid (TFA)

Structural Modifications and Solubility

- Piperazine vs. Piperidine : Pfizer’s patent (EP 4 219 464 A1) highlights that replacing piperidine with piperazine improves metabolic stability in kinase inhibitors .

- Morpholine Analogues : 4-(4-Bromopyrimidin-2-yl)morpholine shows lower similarity (0.68) but higher solubility due to the morpholine oxygen .

Biologische Aktivität

The compound 4-(pyrimidin-5-yl)piperidin-4-ol, trifluoroacetic acid is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Where:

- Pyrimidine ring contributes to its biological activity.

- Piperidine moiety enhances its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds containing pyrimidine and piperidine structures exhibit a range of biological activities, including:

- Anticancer properties

- Anti-inflammatory effects

- Antimicrobial activity

- Inhibition of Kinases : Compounds similar to 4-(pyrimidin-5-yl)piperidin-4-ol have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

- Modulation of Ion Channels : Some studies suggest that pyrimidine derivatives can modulate ion channels, particularly transient receptor potential (TRP) channels, impacting cellular signaling pathways .

- Apoptosis Induction : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating caspase pathways, thus promoting cell death in malignancies .

Anticancer Activity

A study evaluated the effects of 4-(pyrimidin-5-yl)piperidin-4-ol on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 9.46 | 5-Fluorouracil | 17.02 |

| MDA-MB-231 | 1.75 | 5-Fluorouracil | 11.73 |

Anti-inflammatory Properties

In another investigation, derivatives of the compound were tested for their anti-inflammatory effects. The results showed a reduction in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating potential use in treating inflammatory diseases .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have suggested that the compound has favorable absorption characteristics with moderate bioavailability. However, further studies are required to fully understand its metabolic pathways and potential toxic effects.

Q & A

Q. Structural Determinants :

- Hydroxyl group : Critical for kinase inhibition; removal reduces activity by 10-fold .

- Pyrimidine substitution : 5-position modifications (e.g., fluoro) improve target affinity .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug design : Esterify the hydroxyl group to improve oral bioavailability (e.g., acetyl or pivaloyl esters) .

- Salt forms : Replace TFA with citrate or besylate to reduce renal toxicity .

- CYP450 inhibition screening : Use liver microsomes to identify metabolic liabilities (e.g., N-oxidation of pyrimidine) .

Basic: How is the compound purified post-synthesis, and what analytical benchmarks ensure quality?

- Purification : Flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (EtOAc/hexane) .

- Quality control :

Advanced: What crystallographic software suites are recommended for resolving disorder in the TFA counterion?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.